N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide
Description
The compound N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety. This heterocyclic system is linked via an ethylamino spacer to an oxolane (tetrahydrofuran) carboxamide group. Structural characterization of similar compounds typically employs X-ray crystallography, with tools like SHELXL (for small-molecule refinement) and CCP4 (for macromolecular crystallography) being industry standards .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-8-12(2)22(21-11)15-9-14(19-10-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h8-10,13H,3-7H2,1-2H3,(H,18,23)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPUVJLXDLQLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Recent studies have shown that similar compounds with pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of these compounds have been reported to inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
-
Antimicrobial Properties :
- Compounds featuring the pyrazole and pyrimidine frameworks have demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .
- Anti-inflammatory Effects :
Case Studies
- Anticancer Research :
-
Antimicrobial Evaluation :
- Research conducted on a series of pyrazole derivatives revealed that certain modifications led to increased antibacterial activity against resistant strains. These findings support further exploration into the synthesis of new derivatives based on the core structure of N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide .
-
Inflammation Studies :
- In a recent investigation into anti-inflammatory agents, compounds similar to this compound were tested for their ability to reduce cytokine levels in animal models of inflammation, showing promising results that warrant further research.
Mechanism of Action
The mechanism of action of N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s closest analogs, as inferred from the provided patent (), include carboxamide derivatives with pyrrolidine or thiazole substituents. A comparative analysis of structural motifs is presented below:
*Molecular weights calculated based on structural formulas.
Key Observations:
Core Heterocycles :
- The target compound uses a pyrimidine-pyrazole system, which is smaller and more rigid than the pyrrolidine cores in the patent examples. This difference may influence binding specificity; pyrimidine derivatives often target kinases, while pyrrolidine carboxamides are seen in protease inhibitors .
The oxolane carboxamide linker in the target compound introduces a five-membered oxygen-containing ring, which may confer metabolic stability relative to the hydroxy-pyrrolidine groups in Examples 51 and 52 .
Molecular Weight and Drug-Likeness :
Hypothetical Pharmacological Implications
The pyrimidine-pyrazole scaffold is a known ATP-binding site binder, as seen in drugs like imatinib. In contrast, the patent examples’ thiazole-pyrrolidine motifs resemble cysteine protease inhibitors (e.g., cathepsin K inhibitors) .
Methodological Considerations
Structural studies of such compounds likely employ:
Biological Activity
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with a pyrazole moiety. Its molecular formula is C₁₄H₁₈N₄O₂, and it has a molecular weight of approximately 278.32 g/mol. The presence of both the oxolane and carboxamide groups contributes to its solubility and reactivity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole and pyrimidine derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains, including Mycobacterium tuberculosis.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that the compound may possess selective toxicity towards certain cancer cells while sparing normal cells.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of similar compounds against Mycobacterium tuberculosis and other pathogens. For instance, compounds derived from pyrimidine structures have demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .
| Compound | Target Pathogen | IC50 (μM) | Notes |
|---|---|---|---|
| 6a | M. tuberculosis | 1.35 | High potency |
| 6e | M. tuberculosis | 2.18 | Moderate potency |
| 7e | M. tuberculosis | 40.32 | Lower activity |
Cytotoxicity Studies
In cytotoxicity assays conducted on HEK-293 cells, several derivatives exhibited low toxicity profiles, suggesting that they could be developed further for therapeutic applications without significant adverse effects on human cells .
Case Studies
A notable study involved the synthesis and evaluation of a series of substituted compounds based on the pyrazole-pyrimidine scaffold. The study highlighted that certain derivatives exhibited not only antibacterial activity but also inhibited key metabolic pathways in bacterial cells, leading to their death .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions on the pyrimidine ring significantly influenced their biological activity .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing this compound with high purity and yield?
- Methodology : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Fractional factorial designs can minimize the number of trials while identifying critical variables. For example, orthogonal arrays can isolate interactions between solvents and reaction times .
- Characterization : Validate purity using HPLC (≥98% purity threshold) and structural integrity via NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Analysis : Combine 1H/13C NMR for functional group verification and X-ray crystallography for absolute configuration determination.
- Purity Assessment : Use HPLC with UV-Vis detection for quantitative analysis and LC-MS to detect trace impurities .
Advanced Research Questions
Q. How can computational reaction path search methods enhance synthesis optimization?
- Approach : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. Integrate machine learning to prioritize reaction conditions from high-throughput screening data. ICReDD’s framework combines computational predictions with experimental validation, reducing optimization time by 40–60% .
- Case Study : Use transition-state sampling to identify energy barriers in pyrimidine ring functionalization steps .
Q. What methodologies resolve contradictions in biological activity data?
- Statistical Rigor : Apply multivariate regression to disentangle confounding variables (e.g., solvent effects in bioassays). Replicate studies under controlled conditions using blinded protocols .
- Collaborative Review : Implement interdisciplinary validation through quarterly mentor-led data audits (e.g., cross-checking cytotoxicity results with computational docking simulations) .
Q. How can reactor design principles improve synthesis scalability?
- Key Factors : Optimize heat transfer (via jacketed reactors) and mixing efficiency (using impeller designs) to maintain reaction kinetics at scale. Refer to CRDC subclass RDF2050112 for reactor fundamentals, including residence time distribution modeling .
- Case Study : Pilot-scale trials using continuous-flow reactors to mitigate exothermic side reactions during amide bond formation .
Q. What strategies compare this compound’s efficacy against structural analogs?
- In Silico Screening : Perform molecular docking to assess binding affinity differences toward target proteins (e.g., kinase inhibitors).
- In Vitro Benchmarking : Use dose-response assays (IC50 comparisons) and proteomic profiling to identify off-target effects unique to the dimethylpyrazole substituent .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
